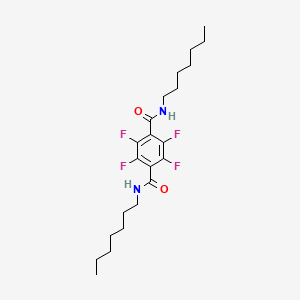![molecular formula C23H17N5O4S2 B15016019 1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a benzothiazole moiety, a nitro group, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-1,3-benzothiazole-2-thiol with 5-formyl-2-furylamine under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 1,5-dimethyl-2-phenyl-3-pyrazolone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Condensation: The pyrazolone core can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, electrophiles like halogens for substitution, and acids or bases for condensation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution on the benzothiazole ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-2-phenyl-3-pyrazolone: Shares the pyrazolone core but lacks the benzothiazole and nitro functionalities.
6-Nitro-1,3-benzothiazole-2-thiol: Contains the benzothiazole and nitro groups but lacks the pyrazolone core.
Uniqueness
1,5-DIMETHYL-4-[((E)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-2-FURYL}METHYLIDENE)AMINO]-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H17N5O4S2 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H17N5O4S2/c1-14-21(22(29)27(26(14)2)15-6-4-3-5-7-15)24-13-17-9-11-20(32-17)34-23-25-18-10-8-16(28(30)31)12-19(18)33-23/h3-13H,1-2H3 |
Clave InChI |
KDIKIKIKUCECJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
![2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

